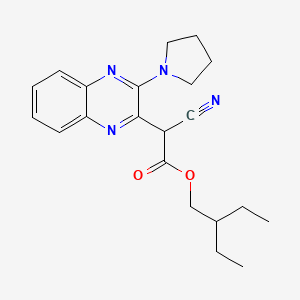

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline core substituted with a pyrrolidine ring and a cyano group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated quinoxaline compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate exhibit significant anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance:

- Mechanism of Action : These compounds may interfere with the spindle assembly checkpoint in cancer cells, leading to cell cycle arrest and apoptosis.

| Study | Cancer Type | Effectiveness | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | High | Apoptosis induction |

| Study B | Lung Cancer | Moderate | Cell cycle arrest |

Neurological Applications

The compound has also been investigated for its potential use in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may help in conditions like Parkinson's disease and epilepsy.

| Study | Condition | Outcome | Notes |

|---|---|---|---|

| Study C | Parkinson's | Neuroprotection | Reduced neuroinflammation |

| Study D | Epilepsy | Seizure reduction | Increased seizure threshold |

Antimicrobial Properties

Preliminary studies show that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent.

| Study | Pathogen | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|---|

| Study E | E. coli | 15 | 100 |

| Study F | S. aureus | 18 | 100 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, administration of the compound resulted in decreased neuronal loss and improved behavioral outcomes. This study highlights its potential as a therapeutic agent for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and selectivity, while the cyano group can participate in hydrogen bonding or other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in drug discovery.

Quinoxaline derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a pyrrolidine ring and a cyano group on the quinoxaline core distinguishes it from other similar compounds and enhances its potential for diverse applications.

Activité Biologique

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. DPP-IV inhibitors are used in the management of type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels.

| Compound | DPP-IV IC50 (nM) | Effect on Glucose Levels |

|---|---|---|

| 5f | 116 | Significant reduction |

| 7i | TBD | TBD |

In a study involving Wistar rats, compound 5f demonstrated effective plasma DPP-IV inhibition and reduced glucose excursion during an oral glucose tolerance test (OGTT) .

Anticancer Activity

The quinoxaline scaffold has been associated with anticancer properties. Compounds containing this structure have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential applications in oncology.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DPP-IV : By inhibiting this enzyme, the compound increases levels of incretin hormones, which enhance insulin secretion and decrease glucagon release.

- Quinoxaline Interaction : The quinoxaline moiety may interact with various cellular targets, influencing pathways related to cell proliferation and survival.

Study on Antidiabetic Effects

In a double-blind randomized trial involving patients with type 2 diabetes, a related DPP-IV inhibitor showed significant improvements in glycemic control without adverse effects on weight or cardiovascular events. The study highlighted the potential role of DPP-IV inhibitors in managing diabetes effectively .

Study on Anticancer Properties

A recent investigation into quinoxaline derivatives revealed that modifications at specific positions could enhance cytotoxicity against breast cancer cell lines. While direct data on this compound is limited, these findings underscore the therapeutic promise of quinoxaline-based compounds .

Propriétés

IUPAC Name |

2-ethylbutyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-3-15(4-2)14-27-21(26)16(13-22)19-20(25-11-7-8-12-25)24-18-10-6-5-9-17(18)23-19/h5-6,9-10,15-16H,3-4,7-8,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKMVDJFCASFAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.